

Technical Guide: Physicochemical Properties of 1H-Indole-7-carboxamide

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Compound of Interest

Compound Name: 1H-Indole-7-carboxamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **1H-Indole-7-carboxamide**. The information is presented to support research, discovery, and development activities involving this compound.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of **1H-Indole-7-carboxamide**. It is important to note that many of the available data points are computationally derived and should be confirmed by experimental analysis for critical applications.

Property	Value	Source
Molecular Formula	C ₉ H ₈ N ₂ O	PubChem[1]
Molecular Weight	160.17 g/mol	PubChem[1]
CAS Number	1670-89-9	PubChem[1]
Appearance	Powder	Biosynth[2]
Density	1.328 g/cm ³ (Computed)	Chem-Is-You[3]
Boiling Point	457.624 °C at 760 mmHg (Computed)	Chem-Is-You[3]
XLogP3	1.7 (Computed)	PubChem[1]
Hydrogen Bond Donor Count	2 (Computed)	PubChem[1]
Hydrogen Bond Acceptor Count	1 (Computed)	PubChem[1]
Rotatable Bond Count	1 (Computed)	PubChem[1]
Topological Polar Surface Area	58.9 Å ² (Computed)	PubChem[1]
Exact Mass	160.063662883 Da (Computed)	PubChem[1]

Note: Experimental data for melting point, pKa, and aqueous solubility are not readily available in the surveyed literature. Qualitative solubility information suggests it is soluble in Dimethyl Sulfoxide (DMSO).

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1H-Indole-7-carboxamide** is not extensively documented in readily available literature, a standard and reliable method is the amidation of the corresponding carboxylic acid, 1H-Indole-7-carboxylic acid. The following protocol is adapted from established methods for the synthesis of similar carboxamides.

Synthesis of 1H-Indole-7-carboxamide from 1H-Indole-7-carboxylic acid

This procedure involves the activation of the carboxylic acid followed by reaction with an ammonia source.

Materials and Reagents:

- 1H-Indole-7-carboxylic acid
- Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBT/EDC)
- Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
- Ammonia source (e.g., Ammonium hydroxide, Ammonium chloride with a base)
- Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

- Activation of the Carboxylic Acid (Acyl Chloride Formation):
 - In a round-bottom flask under an inert atmosphere, suspend 1H-Indole-7-carboxylic acid in an excess of thionyl chloride.
 - Add a catalytic amount of DMF.
 - Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
 - Remove the excess thionyl chloride under reduced pressure to yield the crude 1H-indole-7-carbonyl chloride.
- Amidation:
 - Dissolve the crude acyl chloride in an anhydrous solvent such as DCM or THF.

- Cool the solution in an ice bath (0 °C).
- Slowly add a concentrated solution of ammonium hydroxide dropwise with vigorous stirring.
- Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
- Work-up and Purification:
 - Quench the reaction with water and separate the organic layer.
 - Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

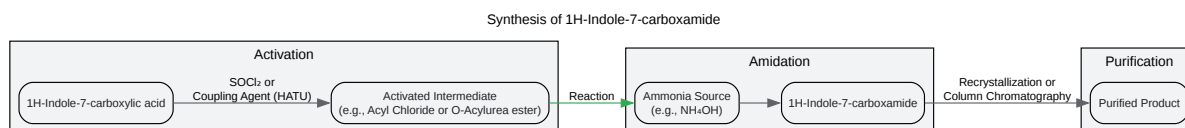
Alternative Amidation using Coupling Agents:

- Dissolve 1H-Indole-7-carboxylic acid in anhydrous DMF.
- Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like diisopropylethylamine (DIPEA).
- Stir the mixture for a short period to activate the carboxylic acid.
- Add a source of ammonia, such as ammonium chloride.
- Stir at room temperature until the reaction is complete.
- Perform an aqueous work-up and purify the product as described above.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for the preparation of **1H-Indole-7-carboxamide** from its carboxylic acid precursor.



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Caption: A general workflow for the synthesis of **1H-Indole-7-carboxamide**.

Signaling Pathways

Based on a thorough review of the available scientific literature, there is currently no specific information detailing the involvement of **1H-Indole-7-carboxamide** in any defined signaling pathways or its specific biological targets. Research on the biological activity of indole carboxamides has often focused on more complex derivatives. Therefore, a signaling pathway diagram for this specific compound cannot be provided at this time. Further research is required to elucidate its biological mechanism of action.

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References

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